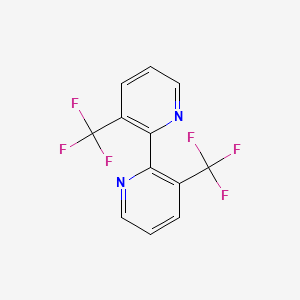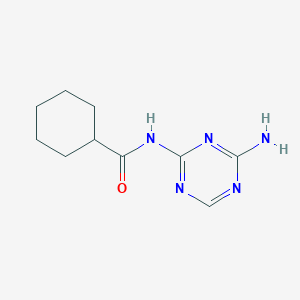
6-Fluoro-5-methylnicotinoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-5-methylnicotinoyl Chloride is a chemical compound that belongs to the class of nicotinoyl chlorides It is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 5th position on the nicotinoyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-methylnicotinoyl Chloride typically involves the chlorination of 6-Fluoro-5-methylnicotinic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the corresponding acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-5-methylnicotinoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in the acyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 6-Fluoro-5-methylnicotinic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Nucleophilic Substitution: Formation of 6-Fluoro-5-methylnicotinamides or esters.
Hydrolysis: Formation of 6-Fluoro-5-methylnicotinic acid.
Reduction: Formation of 6-Fluoro-5-methylnicotinyl alcohol or amine derivatives.
Aplicaciones Científicas De Investigación
6-Fluoro-5-methylnicotinoyl Chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic receptors.
Material Science: The compound is utilized in the development of advanced materials with specific electronic properties.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules that can be used in various biochemical assays.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-5-methylnicotinoyl Chloride is primarily based on its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoro-5-methylnicotinic Acid: The parent acid from which the chloride is derived.
6-Fluoro-5-methylnicotinamide: A derivative formed through nucleophilic substitution.
6-Fluoro-5-methylnicotinyl Alcohol: A reduction product of the chloride.
Uniqueness
6-Fluoro-5-methylnicotinoyl Chloride is unique due to its high reactivity and versatility in forming various derivatives. Its fluorine and methyl substitutions confer specific electronic properties that can be exploited in different chemical and biological applications.
Propiedades
Fórmula molecular |
C7H5ClFNO |
|---|---|
Peso molecular |
173.57 g/mol |
Nombre IUPAC |
6-fluoro-5-methylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H5ClFNO/c1-4-2-5(6(8)11)3-10-7(4)9/h2-3H,1H3 |
Clave InChI |
ZBVLZWYFZQKUJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1F)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


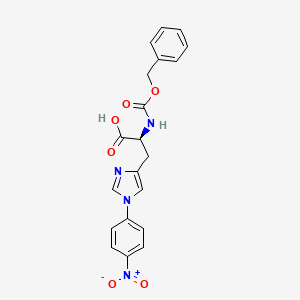

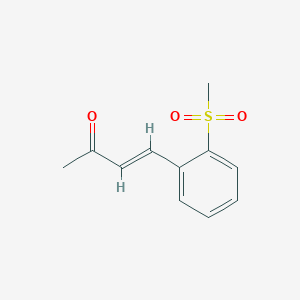
![6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B13133388.png)
![tert-Butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13133399.png)
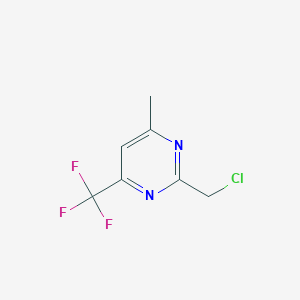


![[3,3'-Bipyridine]-4-carbonitrile](/img/structure/B13133424.png)

copper](/img/structure/B13133436.png)
